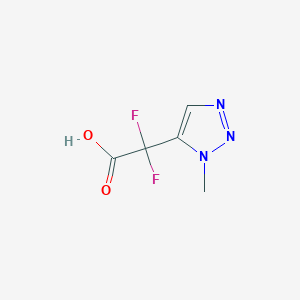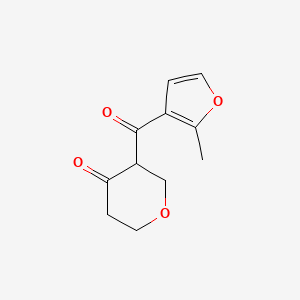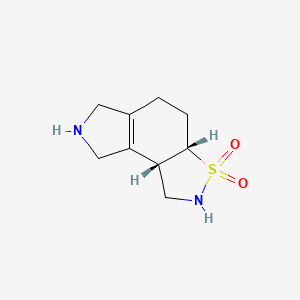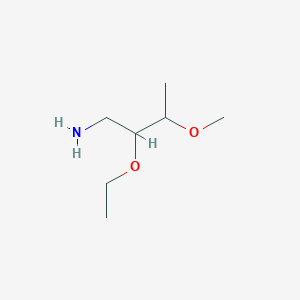
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is an organic compound characterized by the presence of a triazole ring and two fluorine atoms attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Materials Science: It is explored for the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The triazole ring can mimic natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.
Modulating Receptors: The compound can interact with specific receptors, altering their signaling pathways and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(1H-1,2,3-triazol-5-yl)acetic acid: Lacks the methyl group on the triazole ring.
2,2-Difluoro-2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid: Contains a different triazole isomer.
Uniqueness
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C5H5F2N3O2 |
|---|---|
Peso molecular |
177.11 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3-methyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-3(2-8-9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
Clave InChI |
LVEZYYQPWVPGRE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13075874.png)



![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)

![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)

![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)

